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For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides detailed application notes and protocols for the synthesis of AZ7550-
d5, a deuterated internal standard for the active metabolite of osimertinib (AZD9291). AZ7550

is a potent inhibitor of the insulin-like growth factor 1 receptor (IGF1R) and the epidermal

growth factor receptor (EGFR), including mutant forms that confer resistance to previous

generations of EGFR inhibitors. The protocols outlined herein describe a plausible synthetic

route for AZ7550 and its deuterated analog, AZ7550-d5, intended for use in research settings

such as pharmacokinetic and metabolic studies. Additionally, this document includes

quantitative data on the biological activity of AZ7550 and a diagram of the relevant EGFR

signaling pathway.

Introduction
Osimertinib (AZD9291) is a third-generation EGFR tyrosine kinase inhibitor (TKI) that has

demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC),

particularly in patients with EGFR T790M resistance mutations. AZ7550 is a pharmacologically

active metabolite of osimertinib.[1][2] Understanding the pharmacokinetics and metabolism of

osimertinib and its active metabolites is crucial for optimizing its therapeutic use. Stable

isotope-labeled internal standards, such as AZ7550-d5, are essential tools for accurate

quantification of drug and metabolite levels in biological matrices by mass spectrometry. This

document provides a detailed, research-grade protocol for the synthesis of AZ7550-d5.
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Data Presentation
Table 1: Biological Activity of AZ7550

Target/Cell Line Assay Type IC50 / GI50 (nM) Reference

IGF1R Kinase Assay 1600 [3]

H1975 (EGFR

L858R/T790M)
Cell-based 45 [3]

PC9 (EGFR

delE746_A750)
Cell-based 26 [3]

LoVo (WT EGFR) Cell-based 786 [3]

H1975 (EGFR

L858R/T790M)
Proliferation 19 [3]

PC9 (EGFR

delE746_A750)
Proliferation 15 [3]

Calu3 (WT EGFR) Proliferation 537 [3]

Table 2: Mass Spectrometry Parameters for AZ7550
Compound Precursor Ion (m/z) Product Ion (m/z)

AZ7550 486.3 72.1

AZ7550-d5 (predicted) 491.3 77.1

Experimental Protocols
The synthesis of AZ7550-d5 can be achieved through a multi-step process. The following

protocols are based on established synthetic strategies for analogous compounds and provide

a comprehensive guide for laboratory synthesis.

Protocol 1: Synthesis of Deuterated N1,N1,N2-trimethyl-
N2-(trideuteriomethyl)ethane-1,2-diamine (d5-Side
Chain)
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This protocol describes the synthesis of the deuterated side chain, a key building block for

AZ7550-d5.

Materials:

2-((2-(dimethylamino)ethyl)(methyl)amino)ethanol

Deuterated methyl iodide (CD3I)

Sodium hydride (NaH)

Anhydrous Tetrahydrofuran (THF)

Standard glassware for organic synthesis

Magnetic stirrer and heating mantle

Rotary evaporator

Procedure:

To a solution of 2-((2-(dimethylamino)ethyl)(methyl)amino)ethanol (1.0 eq) in anhydrous THF,

add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

Cool the mixture back to 0 °C and add deuterated methyl iodide (1.5 eq) dropwise.

Let the reaction proceed at room temperature overnight.

Quench the reaction carefully with water and extract the product with a suitable organic

solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to obtain the deuterated diamine side

chain.
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Protocol 2: Synthesis of N-(5-amino-2-((2-
(dimethylamino-d5)ethyl)(methyl)amino)-4-
methoxyphenyl)acrylamide (Key Intermediate)
Materials:

Deuterated N1,N1,N2-trimethyl-N2-(trideuteriomethyl)ethane-1,2-diamine (from Protocol 1)

1-fluoro-2-methoxy-4-nitrobenzene

Acryloyl chloride

Palladium on carbon (Pd/C)

Hydrogen gas

Triethylamine (TEA)

Dichloromethane (DCM)

Methanol (MeOH)

Procedure:

Aromatic Nucleophilic Substitution: React the deuterated diamine from Protocol 1 with 1-

fluoro-2-methoxy-4-nitrobenzene in the presence of a suitable base (e.g., potassium

carbonate) in a polar aprotic solvent (e.g., DMF) at elevated temperature to yield N'-(2-

methoxy-4-nitrophenyl)-N1,N1,N2-trimethyl-N2-(trideuteriomethyl)ethane-1,2-diamine.

Reduction of Nitro Group: Reduce the nitro group of the resulting compound using catalytic

hydrogenation (H2, Pd/C) in methanol to afford N1-(2-((2-(dimethylamino-d5)ethyl)

(methyl)amino)-4-methoxyphenyl)benzene-1,4-diamine.

Acrylamide Formation: Dissolve the aniline derivative in DCM and cool to 0 °C. Add

triethylamine (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq). Stir the

reaction at 0 °C for 1-2 hours.
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Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the

crude acrylamide intermediate. Purify by column chromatography.

Protocol 3: Synthesis of 4-(1-methyl-1H-indol-3-
yl)pyrimidin-2-amine (Key Intermediate)
Materials:

1-methyl-1H-indole-3-carbaldehyde

Guanidine hydrochloride

Sodium ethoxide

Ethanol

Procedure:

In a round-bottom flask, dissolve 1-methyl-1H-indole-3-carbaldehyde and guanidine

hydrochloride in ethanol.

Add a solution of sodium ethoxide in ethanol to the mixture.

Reflux the reaction mixture for several hours until the reaction is complete (monitored by

TLC).

Cool the reaction mixture and neutralize with a suitable acid.

Collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain 4-(1-

methyl-1H-indol-3-yl)pyrimidin-2-amine.

Protocol 4: Final Assembly of AZ7550-d5 via Buchwald-
Hartwig Amination
Materials:
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N-(5-amino-2-((2-(dimethylamino-d5)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide

(from Protocol 2)

4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (from Protocol 3)

2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine (alternative reactant)

Palladium catalyst (e.g., Pd2(dba)3)

Ligand (e.g., Xantphos)

Base (e.g., Cs2CO3)

Anhydrous dioxane

Procedure:

In a flame-dried Schlenk flask, combine N-(5-amino-2-((2-(dimethylamino-d5)ethyl)

(methyl)amino)-4-methoxyphenyl)acrylamide (1.0 eq), 2-chloro-4-(1-methyl-1H-indol-3-

yl)pyrimidine (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Add anhydrous dioxane via syringe.

Heat the reaction mixture at 100-120 °C overnight.

Cool the reaction to room temperature and dilute with an organic solvent.

Filter the mixture through a pad of Celite and concentrate the filtrate.

Purify the crude product by column chromatography to afford AZ7550-d5.

Mandatory Visualization

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b12403811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Deuterated Side Chain Synthesis

Protocol 2: Key Intermediate Synthesis

Protocol 3: Pyrimidine Intermediate Synthesis Protocol 4: Final Assembly

2-((2-(dimethylamino)ethyl)(methyl)amino)ethanol d5-Side ChainNaH, THF

CD3I

Key Intermediate

1. K2CO3, DMF
2. H2, Pd/C

1-fluoro-2-methoxy-4-nitrobenzene

Acryloyl chloride TEA, DCM

AZ7550-d5

Pd2(dba)3, Xantphos, Cs2CO3, dioxane

1-methyl-1H-indole-3-carbaldehyde

4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

NaOEt, EtOH

Guanidine HCl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidinePOCl3
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Caption: Synthetic workflow for AZ7550-d5.
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Caption: Simplified EGFR signaling pathway and the inhibitory action of AZ7550.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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